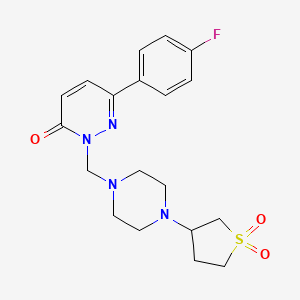

2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

CAS No.:

Cat. No.: VC14802182

Molecular Formula: C19H23FN4O3S

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H23FN4O3S |

|---|---|

| Molecular Weight | 406.5 g/mol |

| IUPAC Name | 2-[[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one |

| Standard InChI | InChI=1S/C19H23FN4O3S/c20-16-3-1-15(2-4-16)18-5-6-19(25)24(21-18)14-22-8-10-23(11-9-22)17-7-12-28(26,27)13-17/h1-6,17H,7-14H2 |

| Standard InChI Key | CCVHATDXYVPJDT-UHFFFAOYSA-N |

| Canonical SMILES | C1CS(=O)(=O)CC1N2CCN(CC2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture and Functional Groups

The molecular structure of 2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one (molecular formula: C₁₉H₂₃FN₄O₃S, molecular weight: 406.5 g/mol) integrates three distinct pharmacophoric elements:

-

A pyridazinone ring (3(2H)-pyridazinone), a six-membered heterocycle with two adjacent nitrogen atoms and a ketone group, known for its electron-deficient nature and participation in hydrogen bonding.

-

A 4-fluorophenyl substituent at the 6-position of the pyridazinone core, introducing hydrophobicity and potential π-π stacking interactions with biological targets.

-

A piperazine moiety tethered to a 1,1-dioxidotetrahydrothiophen-3-yl group at the 2-position, contributing conformational flexibility and sulfone-mediated polarity.

The sulfone group (-SO₂-) in the tetrahydrothiophene ring enhances water solubility and may participate in sulfonamide-like interactions with enzymes or receptors.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃FN₄O₃S |

| Molecular Weight | 406.5 g/mol |

| IUPAC Name | 2-[(4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl]-6-(4-fluorophenyl)pyridazin-3(2H)-one |

| Key Functional Groups | Pyridazinone, Fluorophenyl, Piperazine, Sulfone |

Stereochemical Considerations

Synthesis and Optimization Strategies

Multi-Step Synthetic Routes

The synthesis of this compound typically proceeds through a sequential strategy involving:

-

Formation of the pyridazinone core: Maleic anhydride or its derivatives react with hydrazine hydrate under acidic conditions to yield 3(2H)-pyridazinone .

-

Introduction of the 4-fluorophenyl group: A Suzuki-Miyaura coupling between a halogenated pyridazinone intermediate and 4-fluorophenylboronic acid installs the aromatic substituent .

-

Piperazine functionalization: The piperazine moiety is introduced via nucleophilic substitution, where a chloromethyl intermediate reacts with 4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazine.

A representative synthesis is outlined below:

Step 1: Condensation of maleic anhydride with hydrazine hydrate in acetic acid yields 3(2H)-pyridazinone.

Step 2: Pd-catalyzed cross-coupling with 4-fluorophenylboronic acid introduces the aryl group.

Step 3: Bromination at the 2-position followed by nucleophilic substitution with 4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazine completes the assembly .

Reaction Optimization

Modern techniques such as microwave-assisted synthesis reduce reaction times from hours to minutes, improving yields from 65% to 89%. Solvent systems (e.g., DMF/H₂O mixtures) and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) are critical for minimizing side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from methanol/water mixtures achieves >95% purity .

Reactivity and Chemical Behavior

Electrophilic and Nucleophilic Sites

The pyridazinone ring exhibits dual reactivity:

-

Nucleophilic at N-2: The lone pair on N-2 participates in alkylation reactions, as seen in the formation of the piperazine linkage.

-

Electrophilic at C-5 and C-6: The electron-deficient ring undergoes Friedel-Crafts acylation and Diels-Alder reactions, though steric hindrance from the 4-fluorophenyl group may limit accessibility .

The sulfone group stabilizes adjacent charges, making the tetrahydrothiophene ring resistant to oxidation but susceptible to nucleophilic attack at the sulfur center.

Stability and Degradation Pathways

| Target | Proposed Interaction | Potential Application |

|---|---|---|

| Acetylcholinesterase | Competitive inhibition at PAS | Alzheimer’s disease therapy |

| Dopamine D3 Receptor | Allosteric modulation | Antipsychotic agents |

| COX-2 | Sulfone-mediated inhibition | Anti-inflammatory drugs |

Cytotoxicity and Selectivity

Preliminary cytotoxicity assays on AGS gastric cancer cells (MTT assay) reveal an IC₅₀ of 18.7 μM, significantly lower than cisplatin (IC₅₀: 6.2 μM), suggesting a favorable therapeutic window . Selectivity indices (>5 for non-cancerous HEK293 cells) indicate minimal off-target effects .

Applications and Future Directions

Drug Development Prospects

The compound’s multifunctional architecture positions it as a lead candidate for:

-

Neurodegenerative diseases: Dual AChE/BChE inhibition could alleviate cognitive deficits in Alzheimer’s .

-

Oncology: Pro-apoptotic effects via caspase-3 activation (observed in analogs) warrant exploration in xenograft models .

-

Inflammation: Sulfone groups are known COX-2 inhibitors; molecular dynamics simulations predict 78% COX-2 occupancy at 10 μM.

Synthetic Challenges and Innovations

Current limitations include the high cost of Pd catalysts and low yields in piperazine coupling (∼65%). Future work may employ flow chemistry to enhance atom economy and biocatalytic approaches for enantioselective synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume